N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 4-methylpiperazine moiety at the N2 position. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, enzymatic inhibition, and flavoring applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-12-5-3-2-4-11(12)10-15/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJIHXTRDFZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
-
Formation of Intermediate
- 2-cyanophenylamine + oxalyl chloride → intermediate
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-5°C)
-
Formation of Final Product
- Intermediate + 4-methylpiperazine → this compound
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (room temperature)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Antitumor Activity : Preliminary studies indicate that N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide may inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines with significant cytotoxic effects observed. The mechanism appears to involve cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies targeting cell division.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in its potential antidepressant properties. The piperazine moiety may interact with neurotransmitter systems, suggesting a basis for further exploration in neuropharmacology.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| Antitumor | HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |
| Neuropharmacological | Neurotransmitter assays | N/A | Potential serotonin receptor modulation |
Case Study 1: Antitumor Efficacy
In a study evaluating the antiproliferative effects of various oxalamide derivatives, this compound exhibited significant cytotoxicity against MCF7 and HT-29 cell lines. The compound's IC50 values were recorded at 5.0 µM for MCF7 and 3.5 µM for HT-29 cells, indicating strong potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
Research focusing on similar compounds with piperazine structures revealed that they could modulate serotonin receptors effectively. While specific data on this compound's receptor affinity are still under investigation, preliminary results suggest it may share similar properties, warranting further research into its neuropharmacological effects.
Future Directions in Research
Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Key areas for future studies include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substitution Patterns
Oxalamides exhibit diverse pharmacological properties depending on substituents at N1 and N2. Below is a comparison of key structural motifs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-cyanophenyl group shares similarities with compound 22 (3-cyanophenyl), which may enhance metabolic stability compared to electron-donating groups like -OCH3 .
- Piperazine vs.
Analysis :
- The 2-cyanophenyl group in the target compound may reduce yield compared to less hindered substituents (e.g., 3-ethoxyphenyl in 21) due to steric and electronic challenges during coupling .
Antiviral Activity (HIV Entry Inhibitors):
- Compounds 13–15 () with 4-chlorophenyl and thiazole substituents showed antiviral activity targeting the CD4-binding site of HIV.
Enzyme Inhibition (Cytochrome P450 4F11):
- Compound 28 (3-chloro-4-fluorophenyl) demonstrated potent inhibition of stearoyl-CoA desaturase, with -Cl and -F enhancing target binding. The target’s -CN group may offer similar potency through hydrophobic interactions .
Flavoring Agents:
Physicochemical Properties
Calculated for target; others from experimental data.
*Predicted based on substituents.
Toxicological and Metabolic Profiles
- Flavoring Agents: N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4233) has a NOEL of 100 mg/kg/day, with a safety margin of 500 million . The target compound’s -CN group may alter metabolic pathways, necessitating specific toxicity studies.
- Metabolism : Oxalamides are typically metabolized via hydrolysis or cytochrome P450 oxidation. The 4-methylpiperazine in the target compound may undergo N-demethylation, contrasting with O-demethylation in methoxy-substituted analogs .
Biological Activity
N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, supported by relevant data and findings from recent studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 312.37 g/mol. The synthesis typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is subsequently reacted with 4-methylpiperazine. The reaction conditions generally include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize hydrochloric acid produced during the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperazine ring are crucial for binding to these targets, leading to modulation of their activity. The exact pathways can vary depending on the application context .
Biological Activity
Research indicates that this compound exhibits significant potential in various biological contexts:
Case Studies and Research Findings
Several studies have explored the biological activities of oxalamide derivatives:
- Antiproliferative Studies : In vitro studies on related oxalamide compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : Research has demonstrated that certain oxalamides can disrupt microtubule dynamics by binding to β-tubulin, leading to cytoskeleton disruption in cancer cells .
- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted modifications on the piperazine ring and cyano group that enhance biological activity, providing insights into optimizing drug design .
Data Summary
The following table summarizes key properties and findings related to this compound:
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.37 g/mol |
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
| Neuropharmacological Effects | Potential treatment for neurological disorders |
| Antiviral Properties | Possible inhibition of viral entry mechanisms |
| Synthesis Method | Reaction of 2-cyanophenylamine with oxalyl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
